molecular formula C5H5N3 B1306190 1-Methyl-1H-imidazole-4-carbonitrile CAS No. 66121-69-5

1-Methyl-1H-imidazole-4-carbonitrile

Cat. No.: B1306190
CAS No.: 66121-69-5
M. Wt: 107.11 g/mol
InChI Key: LAKVILSENFFPRR-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5N3. It is a derivative of imidazole, featuring a nitrile group (-CN) at the fourth position and a methyl group (-CH3) at the first position of the imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-imidazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes often involves the binding of this compound to the active site, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. These changes can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential impact on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in vitro and in vivo has been associated with changes in cellular metabolism and function, indicating its potential for both therapeutic and toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, toxic effects can be observed, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage considerations in the application of this compound in research and therapy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites, thereby affecting cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can modulate its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects. For instance, localization to the mitochondria can affect cellular energy metabolism, while localization to the nucleus can influence gene expression and cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable base under controlled conditions can yield the desired imidazole derivative . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

    Reduction Reactions: The nitrile group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Nickel Catalysts: Used in the cyclization of amido-nitriles.

    Bases: Such as sodium hydride or potassium tert-butoxide, used in substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.

Major Products:

  • Substituted imidazole derivatives.
  • Complex heterocyclic compounds.
  • Amino-imidazole derivatives.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    4-Cyanoimidazole: Lacks the methyl group, which can influence its solubility and reactivity.

    2-Methyl-1H-imidazole-4-carbonitrile: Similar structure but with the methyl group at the second position, affecting its chemical properties.

Uniqueness: 1-Methyl-1H-imidazole-4-carbonitrile is unique due to the presence of both a nitrile and a methyl group, which confer distinct chemical reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

1-methylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-8-3-5(2-6)7-4-8/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKVILSENFFPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383547
Record name 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66121-69-5
Record name 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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